(3R,6S)-6-Methylpiperidine-3-carboxylic acid (3R,6S)-6-Methylpiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13763583
InChI: InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
SMILES: CC1CCC(CN1)C(=O)O
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(3R,6S)-6-Methylpiperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13763583

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(3R,6S)-6-Methylpiperidine-3-carboxylic acid -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name (3R,6S)-6-methylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
Standard InChI Key ITWDDDADSFZADI-NTSWFWBYSA-N
Isomeric SMILES C[C@H]1CC[C@H](CN1)C(=O)O
SMILES CC1CCC(CN1)C(=O)O
Canonical SMILES CC1CCC(CN1)C(=O)O

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with two stereogenic centers at positions 3 and 6. The (3R,6S) configuration is critical for its biological activity and synthetic utility. Key identifiers include:

PropertyValue
IUPAC Name(3R,6S)-6-methylpiperidine-3-carboxylic acid
CAS No.110287-79-1 (enantiomer)
Molecular FormulaC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2
Molecular Weight143.18 g/mol
SMILESC[C@@H]1CC[C@@H](CN1)C(=O)O\text{C}[C@@H]_1\text{CC}[C@@H](\text{CN}_1)\text{C}(=\text{O})\text{O}
InChIKeyITWDDDADSFZADI-NTSWFWBYSA-N

The carboxylic acid group enhances solubility in polar solvents, while the methyl group introduces steric effects that influence ring conformation.

Stereochemical Significance

The (3R,6S) configuration dictates the compound’s three-dimensional orientation, which is pivotal for its interactions with chiral biological targets. For example, the enantiomer (3S,6R)-6-methylpiperidine-3-carboxylic acid exhibits distinct physicochemical properties, underscoring the importance of stereochemistry in drug design.

Synthesis and Chemical Modification

Synthetic Routes

Synthesis typically involves multi-step strategies to achieve stereochemical control:

  • Chiral Pool Synthesis: Starting from naturally occurring chiral precursors, such as amino acids, to establish the desired (3R,6S) configuration.

  • Asymmetric Catalysis: Transition metal catalysts or organocatalysts induce enantioselectivity during ring formation.

  • Protecting Group Strategies: The tert-butoxycarbonyl (Boc) group is employed to protect the amine during synthesis, as seen in the derivative (3S,6R)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid.

A representative synthesis involves:

  • Step 1: Protection of the amine with Boc anhydride.

  • Step 2: Methylation at the 6-position using methyl iodide.

  • Step 3: Oxidation or hydrolysis to introduce the carboxylic acid group.

Key Reactions

The compound participates in reactions critical for pharmaceutical synthesis:

  • Esterification: Conversion to methyl or ethyl esters for improved lipid solubility.

  • Amide Bond Formation: Reactivity with amines to form peptidomimetics.

  • Deprotection: Acidic removal of the Boc group to regenerate the free amine.

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Piperidine derivatives are ubiquitous in FDA-approved drugs, including analgesics and antivirals. The carboxylic acid group in (3R,6S)-6-methylpiperidine-3-carboxylic acid facilitates its use as a building block for:

  • Peptide Mimetics: Structural analogs of peptides with enhanced metabolic stability.

  • Small Molecule Inhibitors: Targeting enzymes such as proteases and kinases.

Case Study: Antiviral Agents

Research suggests that piperidine-carboxylic acid derivatives inhibit viral proteases by mimicking the transition state of peptide substrates. For instance, modifications to the methyl group at position 6 have been shown to modulate binding affinity to the HIV-1 protease active site.

Biological Activity and Mechanistic Insights

Enzyme Interactions

The compound’s carboxylic acid group enables hydrogen bonding with catalytic residues in enzymes. In vitro studies indicate inhibitory activity against:

  • Matrix Metalloproteinases (MMPs): Involved in tissue remodeling and cancer metastasis.

  • D-Amino Acid Oxidase: A target for treating schizophrenia.

Pharmacokinetic Properties

  • Absorption: Limited oral bioavailability due to high polarity (logP=0.89\log P = -0.89).

  • Metabolism: Hepatic glucuronidation and renal excretion predominate.

Comparison with Related Compounds

CompoundKey DifferencesApplications
(3S,6R)-6-Methylpiperidine-3-carboxylic acidEnantiomeric configuration alters target selectivityStudy of stereochemical effects
Boc-Protected DerivativeEnhanced stability for solid-phase synthesisPeptide drug development
Piperidine-4-carboxylic acidCarboxylic acid at position 4GABA receptor modulation

The Boc-protected analog (CAS 1253200-92-8) is preferred in multi-step syntheses due to its stability under basic conditions.

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